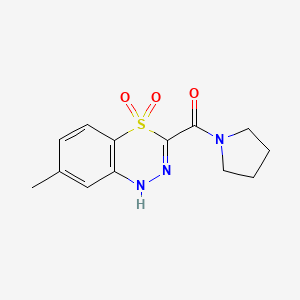

7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide

Description

7-Methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide (CAS: 1474055-38-3) is a benzothiadiazine derivative with a molecular formula of C₁₅H₁₉N₃O₃S and a molecular weight of 321.4 g/mol. Its structure features a 7-methyl group on the benzothiadiazine core and a pyrrolidine-1-carbonyl substituent at position 2. The compound is synthesized with a purity >90% and is primarily used in pharmaceutical research for exploring structure-activity relationships (SAR) in cytotoxic or enzyme-targeting agents .

Properties

IUPAC Name |

(7-methyl-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-9-4-5-11-10(8-9)14-15-12(20(11,18)19)13(17)16-6-2-3-7-16/h4-5,8,14H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGAJCNOBXOQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide typically involves multiple steps:

Formation of the Benzothiadiazine Core: The initial step often involves the cyclization of a suitable precursor to form the benzothiadiazine ring. This can be achieved through the reaction of a sulfonamide with a chlorinated aromatic compound under basic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions, using methylating agents such as methyl iodide or dimethyl sulfate.

Attachment of the Pyrrolidin-1-ylcarbonyl Group: This step involves the acylation of the benzothiadiazine core with a pyrrolidin-1-ylcarbonyl chloride in the presence of a base like triethylamine.

Oxidation to Form the 4,4-Dioxide: The final step is the oxidation of the benzothiadiazine to introduce the 4,4-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, potentially modifying the sulfur dioxide group.

Reduction: Reduction reactions can target the 4,4-dioxide group, converting it back to a sulfide or sulfoxide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiadiazine ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfides or sulfoxides.

Scientific Research Applications

Chemistry

In chemistry, 7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, leading to the development of new therapeutic agents.

Medicine

In medicine, derivatives of benzothiadiazine compounds have been studied for their potential as diuretics, antihypertensives, and antidiabetic agents. The specific modifications in this compound might enhance its efficacy or reduce side effects.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrrolidin-1-ylcarbonyl group could enhance binding affinity to certain molecular targets, while the benzothiadiazine core might influence the overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Quinoxaline Derivatives (Hypoxic Cytotoxic Agents)

The 2012 Molecules study evaluated 3-aryl-2-quinoxaline-carbonitrile 1,4-dioxide derivatives, such as 9h (7-methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide), for hypoxic cytotoxic activity . Key comparisons include:

- Core Structure Differences: The benzothiadiazine core in the target compound differs from quinoxaline derivatives, which may alter electron distribution and binding affinity to hypoxia-selective enzymes (e.g., reductases).

- Substituent Effects: The 7-methyl group in 9h significantly enhanced hypoxic selectivity (IC₅₀: 0.31–3.16 μM in hypoxia vs. >50 μM in normoxia for TX-402) . This suggests that 7-methyl substitution in benzothiadiazine derivatives like the target compound may similarly improve hypoxia-targeted activity.

Comparison with Benzothiadiazine Analogs

2.2.1. 7-Methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-Dioxide (CAS: 1474056-83-1)

- Structural Difference : Replaces pyrrolidine with a 4-methylpiperidine ring.

- Pharmacological Implications: The larger piperidine ring (6-membered vs. pyrrolidine’s 5-membered) may reduce steric hindrance, enhancing binding to bulkier enzyme pockets.

2.2.2. 3-(Azepan-1-ylcarbonyl)-7-methyl-1H-4,1,2-benzothiadiazine 4,4-Dioxide (CAS: 1474056-81-9)

- Structural Difference : Features a 7-membered azepane ring at position 3.

- Pharmacological Implications :

Research Findings and Implications

- SAR Trends: Small heterocyclic rings (pyrrolidine, piperidine) at position 3 optimize steric compatibility with enzyme active sites. 7-Methyl groups enhance selectivity across multiple cancer cell lines, as seen in both benzothiadiazine and quinoxaline systems .

- Synthetic Feasibility : The target compound’s purity (>90%) and commercial availability (AK Scientific) make it a practical candidate for further mechanistic studies .

Biological Activity

7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide is a synthetic compound categorized under benzothiadiazines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Research has focused on its antibacterial, anticancer, and antioxidant properties.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 232.28 g/mol. Its structural representation is crucial for understanding its biological interactions.

Antibacterial Activity

Research indicates that derivatives of benzothiadiazine compounds exhibit significant antibacterial properties. For instance, studies have demonstrated that various benzothiadiazine derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function.

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Moderate | MRSA, E. coli |

| Benzothiadiazine Derivative A | High | S. aureus |

| Benzothiadiazine Derivative B | Moderate | P. aeruginosa |

These findings suggest that the compound may serve as a scaffold for developing new antibacterial agents.

Anticancer Activity

The compound's anticancer potential has been explored in various studies. For example, it has been shown to induce apoptosis in cancer cells through the activation of p53 pathways and inhibition of cell cycle progression. In vitro studies demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines.

Case Study:

In a study involving human cancer cell lines (e.g., MCF-7 and HeLa), treatment with this compound resulted in:

- IC50 Values:

- MCF-7: 15 µM

- HeLa: 20 µM

This indicates a promising selective toxicity towards cancer cells compared to normal cells.

Antioxidant Activity

Antioxidant properties have also been attributed to this compound. Studies measuring its ability to scavenge free radicals have shown that it can reduce oxidative stress markers significantly.

| Test Method | IC50 Value (µM) |

|---|---|

| DPPH Scavenging Assay | 25 |

| ABTS Scavenging Assay | 18 |

These results highlight its potential use in preventing oxidative stress-related diseases.

The biological activities of this compound are believed to be mediated through multiple mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Cell Cycle Arrest: It can induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases.

- Antioxidant Defense: It enhances the body's antioxidant defense system by upregulating endogenous antioxidants.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide?

- Methodological Answer : The compound can be synthesized via multi-step reactions. A typical approach involves:

- Step 1 : Formation of the benzothiadiazine core using a reflux reaction with chloroacetic acid and aromatic aldehydes in a mixed solvent (e.g., acetic anhydride/acetic acid) under sodium acetate catalysis (reflux for 2–12 hours) .

- Step 2 : Introduction of the pyrrolidine carbonyl group via microwave-assisted nucleophilic substitution, using DMF as a solvent and potassium carbonate as a base (150°C for 20 hours) .

- Step 3 : Purification via crystallization from solvent mixtures like DMF/water .

Q. How is structural confirmation achieved for this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : To confirm substituent positions and pyrrolidine integration (e.g., δ 1.99–1.96 ppm for pyrrolidine protons) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1,650–1,750 cm⁻¹) and sulfone (S=O, ~1,150–1,300 cm⁻¹) stretches .

- Mass Spectrometry : Verify molecular weight (e.g., m/z 386–403 for analogous compounds) .

Q. What chromatographic methods ensure purity assessment?

- Methodological Answer : Use reverse-phase HPLC with a mobile phase of methanol/water/0.2 M NaH2PO4/0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) . Adjust flow rates to 1.0 mL/min and monitor at 254 nm for optimal separation of impurities .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- Methodological Answer :

- Microwave Assistance : Reduces reaction time from 20 hours to 2–4 hours while maintaining yields >90% .

- Solvent Optimization : Replace DMF with NMP to enhance solubility of intermediates .

- Catalyst Screening : Test alternative bases (e.g., cesium carbonate) to improve pyrrolidine coupling efficiency .

Q. How are solubility challenges addressed in biological assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro studies .

- Surfactant Addition : Incorporate 0.1% Tween-80 to stabilize aqueous suspensions .

Q. What strategies resolve discrepancies in spectral data between batches?

- Methodological Answer :

- Dynamic NMR : Detect conformational isomers (e.g., rotamers) causing split peaks .

- X-ray Crystallography : Resolve ambiguities in substituent orientation .

- Batch-to-Batch Reproducibility : Standardize drying conditions (e.g., vacuum at 40°C for 24 hours) to eliminate solvent traces .

Q. How does the pyrrolidine carbonyl group influence structure-activity relationships (SAR)?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with piperidine or morpholine groups instead of pyrrolidine. Test for changes in receptor binding (e.g., via SPR or radioligand assays) .

- Computational Modeling : Perform docking studies to assess steric/electronic effects of the pyrrolidine ring on target engagement .

Q. What degradation products form under accelerated stability conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light. Monitor via LC-MS for:

- Hydrolysis : Loss of pyrrolidine carbonyl group (m/z decrease by 97 Da) .

- Oxidation : Sulfone group conversion to sulfoxide (retention time shifts in HPLC) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.